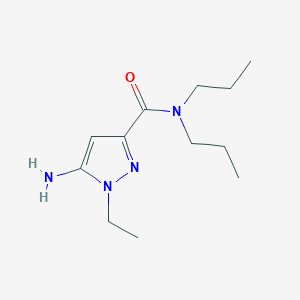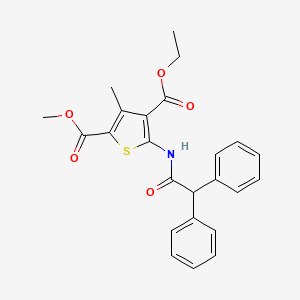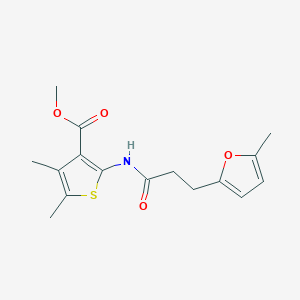
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a research chemical with a molecular formula of C15H11Cl2N5O3S3 and a molecular weight of 476.37. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Novel synthetic routes have been developed for compounds with structural similarities, emphasizing the utility of such molecules in medicinal chemistry and materials science. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases the versatility of these compounds. This methodology offers a fast and convenient route for creating derivatives with potential biological activities (P. Yu et al., 2014).
Antimicrobial Studies
Compounds featuring thiazolidine, thiadiazole, and oxadiazole moieties have been evaluated for their antimicrobial properties. The synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives, for example, highlight the significance of these compounds in developing new antimicrobial agents (H. Patel, B. Mistry, K. R. Desai, 2009).
Anticancer Activities
The exploration of 1,3,4-thiadiazole derivatives for potential anticancer activities is a prominent area of research. Studies have identified several compounds within this class that exhibit promising cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of these molecules in oncology (Ulviye Acar Çevik et al., 2020).
Enzyme Inhibition
The search for novel enzyme inhibitors has led to the investigation of thiadiazole and thiazolidinone derivatives. These compounds have been evaluated for their ability to inhibit key enzymes involved in disease pathogenesis, offering insights into their potential use in designing new therapeutic agents. For example, BPTES analogs, including thiadiazole derivatives, have been studied as glutaminase inhibitors, showing promise in cancer treatment (K. Shukla et al., 2012).
Growth Stimulant Properties
Additionally, thiadiazole and thiazolidinone derivatives have been evaluated for their growth stimulant activity, demonstrating the broader applicability of these compounds beyond antimicrobial and anticancer activities. The synthesis of novel derivatives and their assessment as growth stimulants highlight the potential agricultural applications of such chemicals (Aram M. Knyazyan et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O3S3/c16-8-1-2-10(9(17)5-8)25-6-11(23)19-14-21-22-15(28-14)27-7-12(24)20-13-18-3-4-26-13/h1-5H,6-7H2,(H,18,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCZKXXQFHFTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2655820.png)
![3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655822.png)
![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)


![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)

![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)